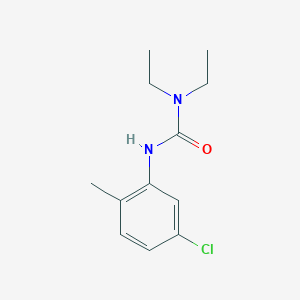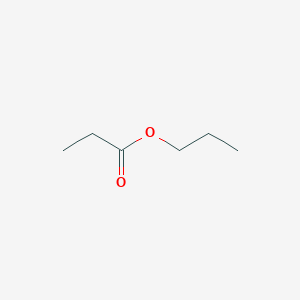![molecular formula C19H22N6O2 B091378 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea CAS No. 18393-13-0](/img/structure/B91378.png)
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a complex structure, and its synthesis requires specialized techniques and equipment.
作用機序
The mechanism of action of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is not fully understood. However, it is thought to act by inhibiting certain enzymes or proteins that are involved in cancer cell growth and proliferation. This compound may also have effects on other biological pathways, including inflammation and cell signaling.
生化学的および生理学的効果
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has been shown to have biochemical and physiological effects in various studies. This compound has been shown to inhibit the growth and proliferation of certain types of cancer cells, and it may have potential as a therapeutic agent. Additionally, this compound has been shown to have effects on various biological pathways, including inflammation and cell signaling.
実験室実験の利点と制限
The advantages of using 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea in lab experiments include its potential as a therapeutic agent and its effects on various biological pathways. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the mechanism of action and potential side effects of this compound are not fully understood, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on specific biological pathways in more detail. Additionally, the synthesis method of this compound could be optimized to make it more accessible for research purposes. Overall, the study of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has the potential to lead to new discoveries in the field of scientific research.
合成法
The synthesis of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is a multi-step process that involves the use of various reagents and solvents. The exact synthesis method may vary depending on the specific application of the compound, but in general, it involves the reaction of two or more precursor molecules to form the final product. The synthesis of this compound requires specialized equipment and expertise, and it is not a trivial process.
科学的研究の応用
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has been studied for its potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, and it may have potential as a therapeutic agent. Additionally, this compound has been studied for its effects on various biological pathways, including inflammation and cell signaling.
特性
CAS番号 |
18393-13-0 |
|---|---|
製品名 |
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea |
分子式 |
C19H22N6O2 |
分子量 |
366.4 g/mol |
IUPAC名 |
1-[(9bS)-5-oxo-1,2,3,9b-tetrahydropyrrolo[2,1-a]isoindol-9-yl]-3-[5-[(2S)-pyrrolidin-2-yl]-1H-pyrazol-3-yl]urea |
InChI |
InChI=1S/C19H22N6O2/c26-18-11-4-1-5-13(17(11)15-7-3-9-25(15)18)21-19(27)22-16-10-14(23-24-16)12-6-2-8-20-12/h1,4-5,10,12,15,20H,2-3,6-9H2,(H3,21,22,23,24,27)/t12-,15-/m0/s1 |
InChIキー |
IWOOJEZSDPRYAZ-WFASDCNBSA-N |
異性体SMILES |
C1C[C@H](NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3[C@@H]5CCCN5C4=O |
SMILES |
C1CC(NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3C5CCCN5C4=O |
正規SMILES |
C1CC(NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3C5CCCN5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





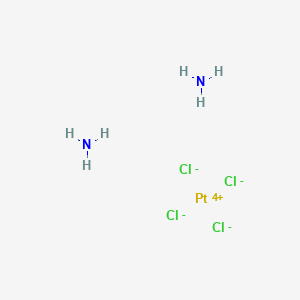
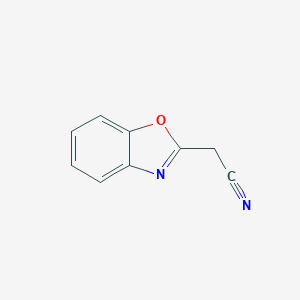


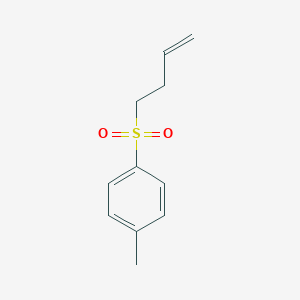
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
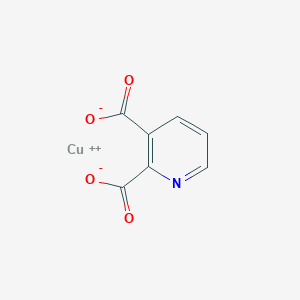
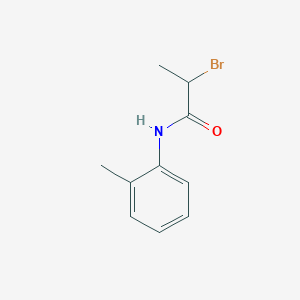
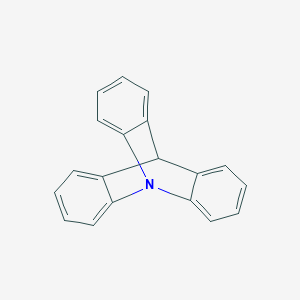
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
